molecular formula C17H15Cl3N2O2 B2686772 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 2034496-28-9

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2686772
CAS No.: 2034496-28-9
M. Wt: 385.67
InChI Key: YTRIEVYOJOMSNE-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C17H15Cl3N2O2 and its molecular weight is 385.67. The purity is usually 95%.
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Scientific Research Applications

Thermal, Optical, and Structural Studies

Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound closely related to the one of interest. They synthesized a compound by the substitution reaction and characterized it through various spectroscopic techniques. The study revealed the compound's thermal stability in the temperature range of 20-170°C, providing insights into its suitability for applications requiring thermal resistance. The crystal structure, stabilized by inter and intra-molecular hydrogen bonds and π-π interactions, was elucidated, highlighting its potential for various applications in materials science (Karthik et al., 2021).

Antimicrobial Activity

Mallesha and Mohana (2014) explored the synthesis and in vitro antimicrobial activity of derivatives closely resembling the queried compound. They synthesized a series of new derivatives and evaluated them for antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) synthesized and studied a series of novel biologically potent heterocyclic compounds, incorporating elements such as oxazole, pyrazoline, and pyridine. These compounds showed promising results against a panel of 60 cancer cell lines and exhibited antibacterial and antifungal activities. Molecular docking studies supported their potential use in overcoming microbe resistance to pharmaceutical drugs, suggesting a significant scope for their application in cancer and infection treatment (Katariya, Vennapu, & Shah, 2021).

Synthesis and Reactivity

Pouzet et al. (1998) focused on the synthesis of a compound with a similar core structure, investigating its reactivity towards sulfur- and oxygen-containing nucleophiles. The method provided a straightforward approach to functionalizing the compound, offering a valuable tool for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science (Pouzet et al., 1998).

Chiral Intermediate Production

Ni, Zhou, and Sun (2012) reported on the production of a key chiral intermediate of an anti-allergic drug using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research demonstrates the compound's importance in the pharmaceutical manufacturing process, showcasing its role in the stereoselective synthesis of drug intermediates (Ni, Zhou, & Sun, 2012).

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O2/c18-11-1-2-14(19)13(9-11)17(23)22-7-4-12(5-8-22)24-16-3-6-21-10-15(16)20/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRIEVYOJOMSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.